

# A Comprehensive Spectroscopic Guide to 3-Methyl-2-nitrobenzoic Acid

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## Compound of Interest

Compound Name: 3-Methyl-2-nitrobenzoic acid

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This technical guide provides an in-depth analysis of the spectroscopic properties of **3-Methyl-2-nitrobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its characterization and use in research and development.

## Spectroscopic Data Summary

The spectroscopic data for **3-Methyl-2-nitrobenzoic acid** has been compiled and summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **3-Methyl-2-nitrobenzoic acid**

Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity
COOH	~13.9	Broad Singlet
Aromatic CH	7.87	Multiplet
Aromatic CH	7.71	Multiplet
Aromatic CH	7.62	Multiplet
CH <sub>3</sub>	2.29	Singlet
Solvent: DMSO-d <sub>6</sub> [1]		

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **3-Methyl-2-nitrobenzoic acid**

Assignment	Predicted Chemical Shift ( $\delta$ ) ppm
C=O (Carboxylic Acid)	~167
C-NO <sub>2</sub>	~150
Aromatic C-CH <sub>3</sub>	~137
Aromatic CH	~133
Aromatic CH	~131
Aromatic C-COOH	~129
Aromatic CH	~126
CH <sub>3</sub>	~16
Note: The chemical shifts are predicted values based on spectral data of similar compounds and are pending experimental verification.	

Table 3: IR Spectroscopic Data for **3-Methyl-2-nitrobenzoic acid**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3300-2500	O-H stretch (Carboxylic Acid)
3100-3000	C-H stretch (Aromatic)
2950-2850	C-H stretch (Methyl)
1710-1680	C=O stretch (Carboxylic Acid)
1550-1500	N-O asymmetric stretch (Nitro)
1370-1330	N-O symmetric stretch (Nitro)
1600-1450	C=C stretch (Aromatic Ring)
Note: The listed wavenumbers represent typical ranges for the assigned functional groups and are based on spectra of analogous compounds.	

Table 4: Mass Spectrometry Data for **3-Methyl-2-nitrobenzoic acid**

m/z Value	Interpretation
181	[M] <sup>+</sup> Molecular ion
164	[M-OH] <sup>+</sup>
136	[M-NO <sub>2</sub> ] <sup>+</sup>
119	[M-COOH-OH] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of **3-Methyl-2-nitrobenzoic acid**.

## NMR Spectroscopy

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are to be acquired on a 400 MHz spectrometer. A sample of approximately 5-10 mg of **3-Methyl-2-nitrobenzoic acid** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). For  $^1\text{H}$  NMR, a standard pulse program is utilized with a sufficient number of scans to achieve a high signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal sensitivity.

## Infrared (IR) Spectroscopy

The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet. A small amount of finely ground **3-Methyl-2-nitrobenzoic acid** is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$ . Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

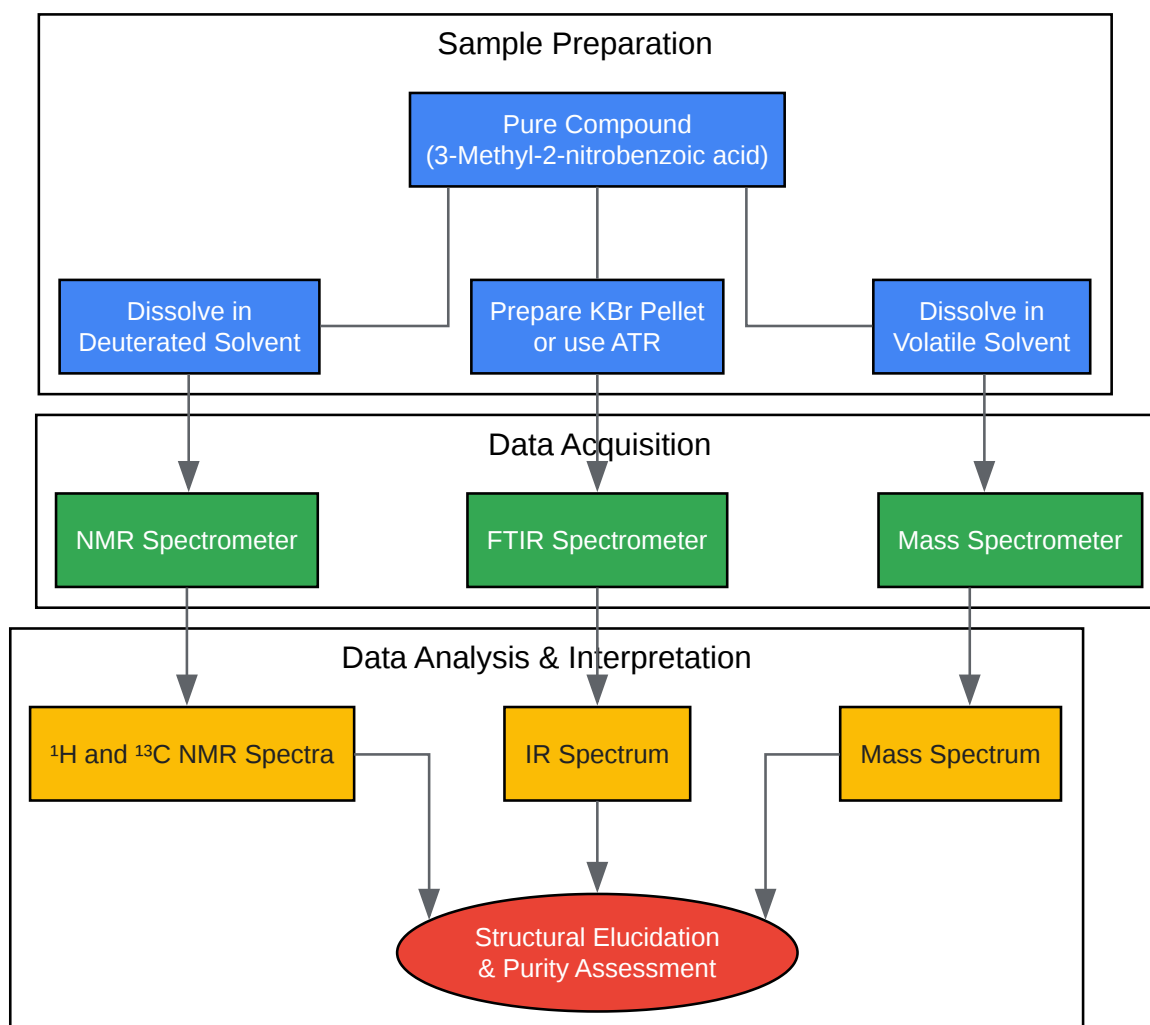
## Mass Spectrometry (MS)

Mass spectral data can be obtained using a gas chromatography-mass spectrometry (GC-MS) system or through high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source. For GC-MS, the sample is introduced into the GC, which separates it from any volatile impurities before it enters the mass spectrometer. Electron ionization (EI) is typically used to generate fragments, providing a characteristic fragmentation pattern. For HRMS, the sample is dissolved in a suitable solvent and infused into the ESI source, which allows for precise mass determination of the molecular ion, confirming the elemental composition.

# Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methyl-2-nitrobenzoic acid**.

## General Spectroscopic Analysis Workflow



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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## References

- 1. 3-Methyl-2-nitrobenzoic acid(5437-38-7) <sup>13</sup>C NMR [m.chemicalbook.com]
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